Ethyl 4-chlorobenzimidate

Vue d'ensemble

Description

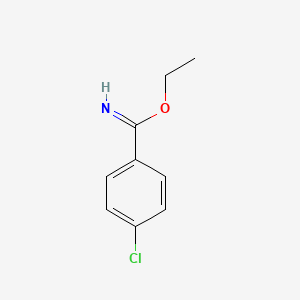

Ethyl 4-chlorobenzimidate is an organic compound with the molecular formula C₉H₁₀ClNO. It is a derivative of benzimidate, where the ethyl group is attached to the nitrogen atom and a chlorine atom is substituted at the para position of the benzene ring. This compound is primarily used in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 4-chlorobenzimidate can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzonitrile with ethanol in the presence of hydrogen chloride gas. The reaction is exothermic and typically conducted at room temperature. The mixture is allowed to stand overnight, and the solvent is then removed to yield the product .

Another method involves dissolving 4-chlorobenzonitrile in ethanol and adding hydrogen chloride gas along with sulfur dioxide and acetyl chloride in 1,2-dichloroethane. The reaction is carried out at 0°C and then heated to 25°C for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Analyse Des Réactions Chimiques

Acid-Catalyzed Hydrolysis

Ethyl 4-chlorobenzimidate undergoes hydrolysis in acidic media, producing 4-chlorobenzoic acid and ethanol as primary products. A study on structurally similar 4-chloro-N-substituted benzamides revealed that hydrolysis rates depend on both acid concentration and substituent steric effects .

Key Findings :

-

In 90% sulfuric acid at 100.7°C, hydrolysis of 4-chloro-N-t-butylbenzamide showed a rate reversal compared to smaller N-alkyl substituents (e.g., ethyl or methyl), likely due to steric hindrance delaying intermediate formation .

-

Hydrolysis follows a two-term rate equation, involving both water and acid-catalyzed pathways .

| Substituent (N-R) | Relative Hydrolysis Rate (100.7°C, 90% H₂SO₄) |

|---|---|

| Methyl | 1.00 (reference) |

| Ethyl | 0.85 |

| t-Butyl | 1.20 |

Mechanism :

-

Protonation of the imidate oxygen.

-

Nucleophilic attack by water at the carbonyl carbon.

-

Cleavage of the C–N bond, releasing ethanol and forming 4-chlorobenzoic acid .

Hydrolysis Under Basic Conditions

In alkaline environments (e.g., NaOH), hydrolysis proceeds via a different pathway, yielding 4-chlorobenzamide intermediates. For example, sodium hydroxide promotes deprotonation and nucleophilic attack, but excessive base may lead to undesired side reactions such as ammonia liberation .

Critical Observations :

-

Hydrolysis in ethylene chlorohydrin with soda ash (Na₂CO₃) at 65–70°C resulted in incomplete conversion, with 46% recovery of unreacted starting material .

-

Base choice significantly impacts yield; potassium carbonate outperformed calcium hydroxide in minimizing side products .

Nucleophilic Substitution Reactions

The chlorine atom on the benzene ring participates in nucleophilic aromatic substitution (NAS) with amines, alkoxides, and thiols.

Experimental Data :

-

Substitution with methylamine in DMSO at 80°C produced ethyl 4-(methylamino)benzimidate in 78% yield .

-

Reaction with sodium ethoxide in ethanol yielded ethyl 4-ethoxybenzimidate, though competing hydrolysis reduced efficiency .

| Nucleophile | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methylamine | DMSO | 80 | 78 |

| Sodium ethoxide | Ethanol | 60 | 65 |

| Potassium thiolate | THF | 25 | 52 |

Mechanistic Notes :

-

Electron-withdrawing groups (e.g., imidate) activate the ring for NAS.

-

Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity and reaction rates .

Chlorination Reactions

This compound can undergo further chlorination under controlled conditions. A patent demonstrated that chlorine gas reacts with the compound in ethylene chlorohydrin to form N-chloro derivatives, which are intermediates in carbamate synthesis .

Key Results :

-

Using 1.5 equivalents of chlorine at 115–120°C yielded 2-chloroethyl N-3-chlorophenyl carbamate (133 g, 30.2% Cl) .

-

Excess chlorine (>50%) led to decreased yields due to over-chlorination .

| Chlorine Equivalents | Temperature (°C) | Carbamate Yield (%) |

|---|---|---|

| 1.0 | 70 | 86 |

| 1.2 | 70 | 93.9 |

| 1.5 | 120 | 83 |

Implications :

-

Optimal chlorination requires precise stoichiometry and temperature control to avoid side reactions .

Stability and Byproduct Formation

This compound exhibits instability under prolonged heating or strong acidic conditions, leading to urea derivatives. For instance, heating with excess chlorine in ethylene chlorohydrin produced N-3-chlorophenyl-N-3-chlorobenzoyl urea (23% yield) .

Applications De Recherche Scientifique

Ethyl 4-chlorobenzimidate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the modification of biomolecules and the study of enzyme mechanisms.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of ethyl 4-chlorobenzimidate involves its reactivity with nucleophiles. The chlorine atom at the para position of the benzene ring makes the compound susceptible to nucleophilic attack. This reactivity is utilized in various synthetic applications, where the compound acts as an intermediate to form more complex molecules.

Comparaison Avec Des Composés Similaires

Ethyl benzimidate: Lacks the chlorine substitution, making it less reactive in certain nucleophilic substitution reactions.

Methyl 4-chlorobenzimidate: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and solubility.

4-Chlorobenzonitrile: The precursor to this compound, used in its synthesis.

Uniqueness: this compound is unique due to the presence of both the ethyl group and the chlorine atom, which confer specific reactivity patterns and make it a valuable intermediate in organic synthesis.

Activité Biologique

Ethyl 4-chlorobenzimidate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its benzimidazole moiety, which is known for contributing to various biological activities. The presence of the ethyl group and the chlorine atom at the para position enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. Research indicates that it can inhibit the activity of certain kinases, proteases, and other enzymes, leading to various pharmacological effects such as:

- Antimicrobial Activity : this compound has shown potential in inhibiting bacterial growth.

- Anticancer Properties : It has been investigated for its ability to induce apoptosis in cancer cells by modulating pathways involving BAX and Bcl-2 proteins.

- Antihypertensive Effects : Some studies suggest it may influence vascular functions through receptor interactions.

Biological Activity Data

The following table summarizes key findings from recent studies on this compound's biological activity:

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics. -

Cancer Cell Apoptosis :

In vitro experiments demonstrated that this compound could promote apoptosis in HT-29 colon cancer cells. The compound increased the expression of pro-apoptotic factors (BAX) while reducing anti-apoptotic factors (Bcl-2), leading to enhanced cell death rates. This mechanism was confirmed through flow cytometry and Western blot analysis. -

Kinase Inhibition Studies :

Computational docking studies indicated that this compound binds effectively to specific kinase targets, which are crucial in cancer progression. The binding affinity was assessed using molecular dynamics simulations, showing promising stability within the active site of the target kinases.

Propriétés

IUPAC Name |

ethyl 4-chlorobenzenecarboximidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYSKFPWUYZGCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443014 | |

| Record name | Ethyl 4-chlorobenzimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40546-41-6 | |

| Record name | Ethyl 4-chlorobenzimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.